molecular formula C6H12N2O B3269673 (3-Isocyanatopropyl)dimethylamine CAS No. 51487-30-0

(3-Isocyanatopropyl)dimethylamine

Cat. No.: B3269673
CAS No.: 51487-30-0
M. Wt: 128.17 g/mol
InChI Key: VTKUBJVCZMMNMR-UHFFFAOYSA-N
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Description

(3-Isocyanatopropyl)dimethylamine is an organic compound with the molecular formula C6H12N2O. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a propyl chain, which is further connected to a dimethylamine group. This compound is known for its reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Isocyanatopropyl)dimethylamine can be synthesized through several methods. One common approach involves the reaction of 3-aminopropyl dimethylamine with phosgene or its derivatives under controlled conditions. The reaction typically occurs in an inert solvent such as tetrahydrofuran, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability. The process may also incorporate catalysts such as triethylamine to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3-Isocyanatopropyl)dimethylamine undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines and alcohols, forming urea and urethane derivatives.

    Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

    Polymerization: It can act as a monomer in polymerization reactions, leading to the formation of polyurethanes.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form urea derivatives.

    Alcohols: React with the isocyanate group to form urethane derivatives.

    Catalysts: Triethylamine is commonly used to catalyze reactions involving this compound.

Major Products

    Urea Derivatives: Formed from the reaction with amines.

    Urethane Derivatives: Formed from the reaction with alcohols.

    Polyurethanes: Result from polymerization reactions.

Scientific Research Applications

(3-Isocyanatopropyl)dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Isocyanatopropyl)dimethylamine primarily involves its isocyanate group. This group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. The resulting products, such as urea and urethane derivatives, exhibit unique properties that are exploited in various applications. The molecular targets and pathways involved include the formation of stable covalent bonds with target molecules, leading to the desired chemical transformations .

Properties

IUPAC Name

3-isocyanato-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8(2)5-3-4-7-6-9/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKUBJVCZMMNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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